3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine is a chemical compound belonging to the benzothiazepine family. Benzothiazepines are known for their diverse pharmacological activities, including anti-inflammatory, anti-HIV, analgesic, anti-tumor, antimicrobial, and antitubercular properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine typically involves the condensation of 2-aminothiophenol with ethyl phenylacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazepine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other pharmacologically active compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anti-tumor and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin biosynthesis. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzothiazepine: Known for its tyrosinase inhibitory activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial, antiviral, and antihypertensive properties.
Benzoxazine: Used in the production of thermoset resins and polymers.
Uniqueness
3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine is unique due to its specific ethoxy and phenyl substitutions, which confer distinct pharmacological properties and reactivity compared to other benzothiazepine derivatives .
Properties
CAS No. |
78134-70-0 |
---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine |
InChI |
InChI=1S/C17H17NOS/c1-2-19-16-12-20-15-11-7-6-10-14(15)17(18-16)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
InChI Key |
MAIYTAQSKUNZHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CSC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.